molecular formula C9H8BrNO4 B1603158 Methyl 3-(bromomethyl)-2-nitrobenzoate CAS No. 132874-06-7

Methyl 3-(bromomethyl)-2-nitrobenzoate

Cat. No. B1603158
M. Wt: 274.07 g/mol
InChI Key: GBBIAIKDRXKCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 . It is a white to light yellow powder or crystal .


Synthesis Analysis

Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates. The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(bromomethyl)-2-nitrobenzoate” can be represented by the InChI code: 1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is used in organic synthesis of other chemicals . It is also used in the allylation of structurally diverse ketones .


Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is a solid at 20 degrees Celsius and is soluble in methanol . It has a melting point of 72.0 to 76.0 degrees Celsius .

Scientific Research Applications

Genotoxic Impurities Detection

A study by Gaddam et al. (2020) highlights the development of an HPLC method for detecting and quantifying various methyl nitrobenzoates, including methyl 2-(bromomethyl)-6-nitrobenzoate, as potential genotoxic impurities in lenalidomide, an anticancer drug. This research demonstrates the importance of detecting such impurities to ensure drug safety.

Anticancer Drug Synthesis

Ponomaryov et al. (2015) developed a green process for synthesizing lenalidomide, an anticancer drug. They utilized methyl 2-(bromomethyl)-3-nitrobenzoate in the process, emphasizing its role in creating safer and environmentally friendly pharmaceutical manufacturing methods.

Catalytic Oxidation Processes

In a study on the synthesis of 3-Methyl-4-nitrobenzoic acid, Cai and Shui (2005) found that the yield increased significantly with the addition of sodium bromide as a co-catalyst. This research underlines the potential of bromomethyl nitrobenzoates in enhancing catalytic oxidation reactions.

Solid-Phase Synthesis

Zhang et al. (2004) described an efficient method for solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffold, using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid. This showcases the compound's utility in advanced organic synthesis, particularly in developing pharmacologically active molecules.

Solubility and Thermodynamic Studies

Research on the solubility and thermodynamics of related compounds, such as 3-methyl-2-nitrobenzoic acid, offers insights into the physical and chemical properties of methyl 3-(bromomethyl)-2-nitrobenzoate. Studies by He et al. (2018) and Wu et al. (2016) contribute to understanding the solubility behavior in various solvents, which is crucial for process optimization in pharmaceutical manufacturing.

Safety And Hazards

“Methyl 3-(bromomethyl)-2-nitrobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

methyl 3-(bromomethyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIAIKDRXKCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626390
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-2-nitrobenzoate

CAS RN

132874-06-7
Record name Methyl 3-(bromomethyl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 2-nitro-3-methylbenzoate (15.3 gm) was suspended in carbon tetrachloride (45 mL) along with N-bromosuccinimide (15 3 gm) and heated to reflux. 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.4 gm) was added to the refluxing solution in four equal portions over 48 hours. The reaction was cooled to room temperature, filtered, and concentrated. The residue consisted of a mixture of starting material, desired product, and dibrominated material which were difficult to separate and so were used in the next step without purification.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(bromomethyl)-2-nitrobenzoate
Reactant of Route 6
Methyl 3-(bromomethyl)-2-nitrobenzoate

Citations

For This Compound
3
Citations
BC Söderberg, JA Shriver - The Journal of Organic Chemistry, 1997 - ACS Publications
… (hexanes−EtOAc, 19:1) gave methyl 3-bromomethyl-2-nitrobenzoate (300 mg, 1.09 mmol, 55%… ) was added to a solution of methyl 3-bromomethyl-2-nitrobenzoate (1.24 g, 4.53 mmol) in …
Number of citations: 175 pubs.acs.org
J Gras - Drugs of the Future, 2013 - access.portico.org
Poly [ADP-ribose] polymerase (PARP) inhibitors display cytotoxicity in BRCA1-or BRCA2-deficient cells, which is why they were moved into clinical practice as anticancer agents, …
Number of citations: 1 access.portico.org
P Jones, S Altamura, J Boueres… - Journal of medicinal …, 2009 - ACS Publications
We disclose the development of a novel series of 2-phenyl-2H-indazole-7-carboxamides as poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitors. This series was optimized to …
Number of citations: 331 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.